3,6-Diphenylpyridazin-4-ol
Description
3,6-Diphenylpyridazin-4-ol is a pyridazine derivative characterized by phenyl substituents at the 3- and 6-positions and a hydroxyl group at the 4-position. Pyridazine derivatives are often explored for their biological activity, including kinase inhibition and antimicrobial properties.
Properties
Molecular Formula |
C16H12N2O |
|---|---|
Molecular Weight |
248.28g/mol |
IUPAC Name |
3,6-diphenyl-1H-pyridazin-4-one |
InChI |
InChI=1S/C16H12N2O/c19-15-11-14(12-7-3-1-4-8-12)17-18-16(15)13-9-5-2-6-10-13/h1-11H,(H,17,19) |
InChI Key |
BFLOXPSIFJBJLT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)C(=NN2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C(=NN2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis focuses on structural analogs of pyridazin-ol derivatives identified in the provided evidence, emphasizing substituent effects and commercial availability.
Table 1: Structural and Commercial Comparison of Pyridazin-ol Derivatives
Key Observations:
Substituent Effects: this compound lacks polar groups beyond the hydroxyl, likely resulting in low aqueous solubility compared to morpholine- or piperidine-containing analogs. The methylpiperidine substituent in 6-(4-Methylpiperidin-1-yl)pyridin-3-amine adds basicity, which could enhance binding to biological targets like ion channels or receptors .
Commercial Availability: 6-(4-Morpholin-4-ylphenyl)pyridazin-3-ol is listed with three suppliers, indicating broader industrial or research interest, possibly due to its solubility advantages .
Structural Diversity :
- The spiro[indene-1,2'-pyrrolidine] derivative (e.g., 6-(4-morpholinyl)-2,3-dihydrospiro[indene-1,2'-pyrrolidine], 2 suppliers ) represents a structurally distinct class with a constrained bicyclic system. Such spiro compounds are often studied for their conformational rigidity and selectivity in drug design.
Research Implications and Limitations
- Gaps in Data : The provided evidence lacks direct experimental comparisons (e.g., binding affinity, thermal stability) between this compound and its analogs. Further studies are required to validate hypotheses about solubility, reactivity, or bioactivity.
- Synthetic Challenges : The absence of this compound in supplier lists may reflect synthetic difficulties, such as steric hindrance from the two phenyl groups or instability of the hydroxyl group under standard conditions.
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